1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalen-1-ylmethyl Intermediate: This can be achieved through Friedel-Crafts alkylation of naphthalene.
Synthesis of the Pyrazine Intermediate: This involves the formation of the pyrazine ring, often through cyclization reactions.
Coupling of Intermediates: The naphthalen-1-ylmethyl and pyrazine intermediates are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-phenylurea: Similar structure but with a phenyl ring instead of the pyrazine-thiophene moiety.
1-(Naphthalen-1-ylmethyl)-3-(2-thienyl)urea: Contains a thiophene ring but lacks the pyrazine component.
Uniqueness
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the combination of naphthalene, thiophene, and pyrazine rings, which may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(24-13-16-7-3-6-15-5-1-2-8-17(15)16)25-14-18-20(23-11-10-22-18)19-9-4-12-27-19/h1-12H,13-14H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLIVFSXXFPQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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